molecular formula C18H26N4O3 B4367832 N-(1-adamantylmethyl)-3-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanamide

N-(1-adamantylmethyl)-3-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanamide

Cat. No. B4367832
M. Wt: 346.4 g/mol
InChI Key: KVJHBVAUESNMLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-adamantylmethyl)-3-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as AMPA or AMPAkine, and it is classified as a positive allosteric modulator of AMPA receptors in the brain. In

Mechanism of Action

AMPA acts as a positive allosteric modulator of AMPA receptors in the brain. It binds to a specific site on the receptor and enhances the activity of glutamate, the primary neurotransmitter responsible for synaptic transmission and plasticity in the brain. This results in an increase in the strength of synaptic connections and an improvement in cognitive function.
Biochemical and Physiological Effects:
AMPA has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia. It also enhances synaptic transmission and plasticity in the brain, which may have implications for the treatment of other neurological disorders.

Advantages and Limitations for Lab Experiments

AMPA is a valuable tool for studying synaptic transmission and plasticity in the brain. Its ability to enhance these processes makes it useful for investigating the mechanisms underlying various neurological disorders. However, its effects are highly dependent on the concentration used, and care must be taken to avoid toxicity.

Future Directions

There are several promising directions for future research on AMPA. One area of interest is the development of more potent and selective AMPA modulators for use in the treatment of neurological disorders. Another area of interest is the investigation of the long-term effects of AMPA on synaptic plasticity and cognition. Finally, the use of AMPA as a tool for studying the mechanisms underlying various neurological disorders is an area of ongoing research.

Scientific Research Applications

AMPA has been extensively studied for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. Its ability to enhance synaptic transmission and plasticity in the brain makes it a promising candidate for the treatment of these disorders.

properties

IUPAC Name

N-(1-adamantylmethyl)-3-(5-methyl-4-nitropyrazol-1-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N4O3/c1-12-16(22(24)25)10-20-21(12)3-2-17(23)19-11-18-7-13-4-14(8-18)6-15(5-13)9-18/h10,13-15H,2-9,11H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVJHBVAUESNMLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1CCC(=O)NCC23CC4CC(C2)CC(C4)C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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